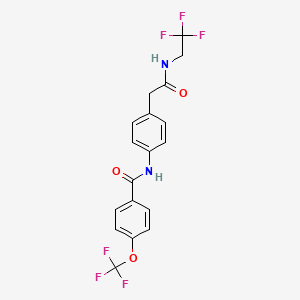

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide

Description

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a trifluoromethoxy group at the para position of the benzamide ring and a 2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl substituent on the adjacent phenyl group. This structure combines fluorinated motifs known to enhance metabolic stability and lipophilicity, making it a candidate for pharmaceutical or agrochemical applications .

Properties

IUPAC Name |

N-[4-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]phenyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F6N2O3/c19-17(20,21)10-25-15(27)9-11-1-5-13(6-2-11)26-16(28)12-3-7-14(8-4-12)29-18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIQWPOSJBMRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCC(F)(F)F)NC(=O)C2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the Amide Bond: The initial step involves the reaction of 4-(trifluoromethoxy)benzoic acid with an appropriate amine, such as 2,2,2-trifluoroethylamine, under conditions that promote amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Introduction of the Ketone Group: The next step involves the introduction of the ketone group through an oxidation reaction. This can be accomplished using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Final Assembly: The final step includes the coupling of the intermediate with 4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenylamine under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group, to form various oxidized derivatives.

Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidizing Agents: PCC, DMP, and other mild oxidizing agents.

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).

Major Products

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and trifluoromethoxy groups on biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications in drug design, particularly for targeting specific enzymes or receptors. Its trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In industrial applications, the compound can be used in the development of new materials with unique properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl and trifluoromethoxy groups can enhance binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key structural analogs and their differentiating features are summarized below:

Key Observations :

- Unlike naphthalenecarboxamide derivatives , the benzamide core in the target compound may offer better solubility and synthetic accessibility.

- Fluorinated groups (CF₃O, CF₃CH₂NH) enhance metabolic stability compared to non-fluorinated analogs like methoxy-substituted benzamides .

Physicochemical Properties

Biological Activity

N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-4-(trifluoromethoxy)benzamide is a compound of increasing interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by relevant research findings and data.

The molecular formula of this compound is , with a molecular weight of approximately 316.28 g/mol. The compound features a trifluoromethoxy group, which is known to enhance the pharmacological properties of various drugs by improving their metabolic stability and bioavailability .

The biological activity of this compound is largely attributed to its interactions with specific molecular targets, including enzymes and receptors. The trifluoroethyl group enhances binding affinity to certain targets, potentially modulating their activity and influencing various biochemical pathways. This mechanism is significant in the context of drug design where such modifications can lead to improved therapeutic efficacy .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing trifluoromethyl groups. For instance, similar compounds have been shown to inhibit protein methyltransferases (PMTs), which are involved in cancer progression. The selective inhibition of these enzymes can lead to reduced tumor growth and increased apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

| Compound | Target Enzyme | IC50 (nM) | Cell Line |

|---|---|---|---|

| UNC0638 | G9a/GLP | 2.5 | MDA-MB-231 |

| BIX-01294 | G9a | 2700 | Various |

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the trifluoromethoxy group has been shown to enhance enzyme selectivity and potency .

Case Studies

- Inhibition of Protein Methyltransferases : A study examining various inhibitors demonstrated that compounds similar to this compound exhibited significant inhibition against G9a and GLP methyltransferases. This inhibition was associated with reduced levels of histone methylation, a key factor in gene regulation during cancer progression .

- Selectivity in Cancer Treatment : In a comparative analysis involving multiple cancer cell lines, the compound showed a favorable separation between functional potency and cytotoxicity, indicating its potential as a therapeutic agent with reduced side effects compared to traditional chemotherapeutics .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding reaction conditions and purification?

The synthesis of trifluoromethyl/trifluoromethoxy-containing benzamides often requires precise control of reaction parameters. For example, coupling reactions involving trifluoroethylamine derivatives may necessitate low temperatures (-40°C to -20°C) to minimize side reactions, as seen in analogous syntheses using TMSOTf as a catalyst . Post-reaction purification typically involves chromatographic separation with mixed solvents (e.g., ethyl acetate/hexane) to isolate intermediates, followed by recrystallization for final product purity. NMR (¹H/¹³C) and LC-MS are critical for verifying structural integrity, especially to confirm the presence of labile groups like trifluoromethoxy .

Q. How can researchers mitigate hazards associated with intermediates during synthesis?

Hazardous intermediates, such as acyl chlorides or mutagenic byproducts, require rigorous risk assessment. For instance, sodium pivalate and trichloroisocyanuric acid (TCICA) used in analogous reactions demand inert atmospheres and fume hoods to prevent decomposition or exposure . Mutagenicity screening (e.g., Ames II testing) is recommended for amide derivatives, as seen in studies where anomeric amides showed variable mutagenic profiles .

Q. What analytical techniques are most reliable for characterizing this compound’s stability under varying conditions?

Stability studies should employ differential scanning calorimetry (DSC) to detect thermal decomposition thresholds and HPLC to monitor hydrolytic degradation. For example, trifluoromethoxy-substituted benzamides degrade under prolonged UV exposure, necessitating dark storage at -20°C . NMR kinetics can also track hydrolysis of the 2-oxoethyl moiety in acidic/basic buffers .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for structurally similar benzamides?

Discrepancies in receptor binding or enzyme inhibition may arise from trifluoromethoxy group orientation or solvation effects. Computational modeling (e.g., molecular docking) paired with mutational assays can identify key interactions, as demonstrated in studies of pyrimidine-based benzamides with variable trifluoromethyl positioning . Additionally, isotopic labeling (e.g., ¹⁹F NMR) can clarify conformational dynamics in solution .

Q. What strategies improve yield in multi-step syntheses involving trifluoroethylamine coupling?

Yield optimization often hinges on protecting group selection and stepwise activation. For example, tert-butoxycarbonyl (Boc) protection of the amine in early steps prevents undesired nucleophilic side reactions, while pivaloyl groups enhance solubility during coupling . Catalytic systems like DMAP/Et₃N in DCM improve acylation efficiency, as shown in syntheses of N-(benzyloxy)benzamides with >75% yield .

Q. How can researchers validate target engagement in cellular assays for this compound?

Cellular target validation requires orthogonal approaches:

- Photoaffinity labeling : Incorporate a diazirine moiety to crosslink the compound with bound proteins, followed by pull-down and mass spectrometry .

- Thermal shift assays : Monitor protein melting point shifts upon compound binding using fluorescent dyes (e.g., SYPRO Orange) .

- CRISPR knockouts : Eliminate putative targets to confirm loss of compound activity, as applied in flavivirus inhibitor studies .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Pharmacokinetic factors (e.g., metabolic instability of the trifluoromethoxy group) often explain such gaps. Pro-drug strategies, such as masking the amide as a pivaloyloxymethyl ester, can enhance bioavailability, as seen in antiviral benzamide derivatives . Parallel microsomal stability assays (human/rodent liver microsomes) and metabolite profiling (LC-HRMS) are critical for identifying degradation pathways .

Methodological Tables

Q. Table 1. Key Reaction Conditions for Trifluoromethoxy-Benzamide Synthesis

| Step | Reagents/Conditions | Yield | Key Characterization | Reference |

|---|---|---|---|---|

| Amide Coupling | TMSOTf, DCM, -40°C → -20°C | 68% | ¹H NMR (δ 7.8–8.2 ppm, aromatic), LC-MS [M+H]+ 475.42 | |

| Purification | Ethyl acetate/hexane (3:7) | 85% | HPLC purity >98%, ¹³C NMR (CF₃O at δ 121.5 ppm) |

Q. Table 2. Hazard Mitigation for Intermediate Handling

| Intermediate | Hazard | Mitigation Strategy |

|---|---|---|

| Acyl chlorides | Corrosive, moisture-sensitive | Use Schlenk lines, anhydrous solvents |

| Sodium pivalate | Explosive decomposition above 150°C | Store at -20°C, avoid grinding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.